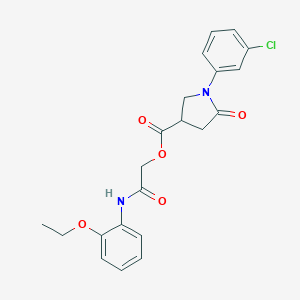
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes or receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to specific receptors in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and induce cell death in cancer cells. It has also been shown to have antioxidant properties, which may protect against oxidative stress and prevent the development of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs. It has shown promising results in preclinical studies, and its unique chemical structure may provide a basis for the development of novel drugs with improved efficacy and safety profiles. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase the cost of research.
Orientations Futures
There are several future directions for the research and development of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is the optimization of its synthesis method to improve its availability and reduce the cost of research. Another direction is the development of new drugs based on its chemical structure, which may have improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields, including cancer therapy, inflammation, and material science.
Conclusion:
This compound is a chemical compound with significant potential for various applications in science and medicine. Its unique chemical structure and pharmacological properties have made it a subject of extensive research in recent years. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
The synthesis method of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(3-chlorophenyl)-5-oxo-2-pyrrolidinecarboxylic acid with 2-aminoethoxyethanol and ethyl chloroformate. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure.
Applications De Recherche Scientifique
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of cancer, inflammation, and other diseases. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been investigated for its potential applications in the synthesis of new materials with unique properties.
Propriétés
Formule moléculaire |
C21H21ClN2O5 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-2-28-18-9-4-3-8-17(18)23-19(25)13-29-21(27)14-10-20(26)24(12-14)16-7-5-6-15(22)11-16/h3-9,11,14H,2,10,12-13H2,1H3,(H,23,25) |
Clé InChI |
DOKWWUGHGSDQBB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)